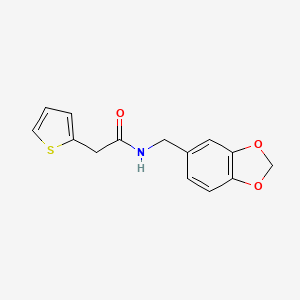

![molecular formula C18H18N2O3S B5545154 ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)

ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including compounds similar to ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, involves multicomponent reactions under mild conditions. These synthesis processes often employ one-pot, three-component condensation reactions, which are efficient and yield the desired products in good quantities (Pekparlak et al., 2018). The synthesis methods aim to develop novel compounds with potential for various applications, emphasizing the importance of precise and controlled chemical reactions.

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized through techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. These methods provide detailed insights into the geometric configurations, vibrational frequencies, and chemical shifts within the molecules, allowing for a comprehensive understanding of their structure (Pekparlak et al., 2018). This analysis is crucial for identifying the properties and potential applications of these compounds.

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo various chemical reactions that highlight their reactivity and potential for further modification. These reactions include condensation, alkylation, and cyclization, leading to the formation of new derivatives with diverse chemical properties (Śladowska et al., 1990). The ability to undergo such reactions makes these compounds versatile intermediates in the synthesis of more complex molecules.

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined through experimental studies. These properties are influenced by the molecular structure and play a significant role in the compound's behavior in different environments (Santilli et al., 1971). Understanding the physical properties is essential for predicting the stability and reactivity of these compounds under various conditions.

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidine derivatives, such as reactivity with other chemicals, potential for forming bonds, and susceptibility to undergo specific chemical reactions, are crucial for their application in synthesis and other chemical processes. These properties are closely related to the molecular structure and are key factors in determining the compound's utility in various chemical reactions (Gangjee et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Synthesis Techniques : Research has shown various synthesis techniques for thieno[2,3-d]pyrimidine derivatives, highlighting their potential in creating bioactive compounds. For example, a method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids has been described, showcasing the versatility of these compounds in chemical synthesis (Santilli, Kim, & Wanser, 1971).

- Chemical Reactions : The chemical behavior of related compounds under different conditions has been extensively studied, revealing insights into their reactivity and potential for creating new chemical entities. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates has been explored, demonstrating ring expansion and nucleophilic substitution pathways (Fesenko et al., 2010).

Potential Biological Activities

- Biological Activity : Some studies have focused on the potential biological activities of thieno[2,3-d]pyrimidine derivatives. For example, the synthesis of compounds related to ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has shown promising biocidal properties against bacteria and fungi, suggesting their utility as antimicrobial agents (Youssef et al., 2011).

- Antimicrobial Evaluation : Further research into the antimicrobial properties of pyrimidine derivatives highlights their potential in addressing drug-resistant bacterial infections. This is exemplified by studies synthesizing new pyrimidine derivatives and evaluating their antimicrobial efficacy (Farag, Kheder, & Mabkhot, 2008).

Structural and Theoretical Studies

- Crystal Structure Analysis : The crystal structure and spectroscopic characterization of related compounds have been analyzed, providing detailed insights into their molecular geometry and potential for interaction with biological targets. Such studies are crucial for the rational design of bioactive molecules (Pekparlak et al., 2018).

Eigenschaften

IUPAC Name |

ethyl 5-methyl-4-oxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-3-23-18(22)15-12(2)14-16(24-15)19-11-20(17(14)21)10-9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOOZMQLHVHJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)

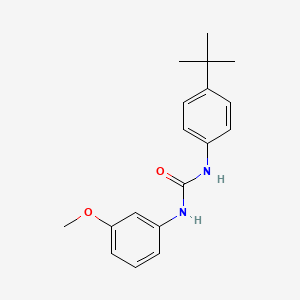

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

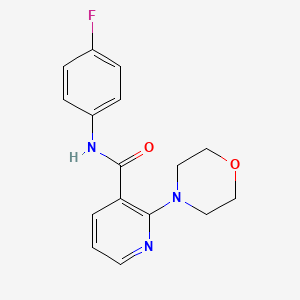

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)

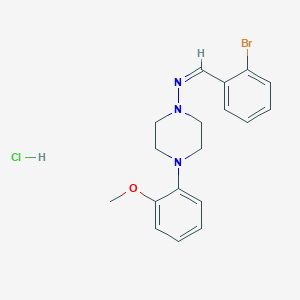

![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)